
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate is a synthetic derivative of hydrocortisone, a corticosteroid hormone. This compound is known for its potent anti-inflammatory and immunosuppressive properties. It is used in various medical and scientific applications due to its ability to modulate the immune response and reduce inflammation.
Vorbereitungsmethoden
The synthesis of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate typically involves the esterification of hydrocortisone with undec-10-enoic acid. The reaction is carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial production methods involve large-scale esterification processes, where hydrocortisone is reacted with undec-10-enoic acid in the presence of suitable catalysts. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale chromatography or other separation techniques.
Analyse Chemischer Reaktionen
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other corticosteroid derivatives and as a reagent in organic synthesis.
Biology: The compound is used in studies related to inflammation, immune response, and cell signaling pathways.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs, as well as in the treatment of conditions such as asthma, allergies, and autoimmune diseases.
Industry: The compound is used in the formulation of topical creams and ointments for the treatment of skin conditions like eczema and psoriasis.
Wirkmechanismus
The mechanism of action of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate involves binding to glucocorticoid receptors in the cytoplasm of target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. This leads to the inhibition of pro-inflammatory cytokines and the suppression of the immune response.
Vergleich Mit ähnlichen Verbindungen
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate is similar to other corticosteroid compounds such as:
Hydrocortisone: The parent compound, known for its anti-inflammatory and immunosuppressive properties.
Prednisolone: A synthetic corticosteroid with similar anti-inflammatory effects but a different pharmacokinetic profile.
Dexamethasone: A more potent corticosteroid with a longer duration of action compared to hydrocortisone.
The uniqueness of this compound lies in its specific esterification with undec-10-enoic acid, which may confer unique pharmacokinetic properties and therapeutic benefits.
Eigenschaften
CAS-Nummer |
85068-43-5 |
|---|---|
Molekularformel |
C32H48O6 |
Molekulargewicht |
528.7 g/mol |
IUPAC-Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] undec-10-enoate |
InChI |
InChI=1S/C32H48O6/c1-4-5-6-7-8-9-10-11-12-28(36)38-21-27(35)32(37)18-16-25-24-14-13-22-19-23(33)15-17-30(22,2)29(24)26(34)20-31(25,32)3/h4,19,24-26,29,34,37H,1,5-18,20-21H2,2-3H3/t24-,25-,26-,29+,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
ODTBRLYUJAOLAZ-RXBLAQSTSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCCCCCCCC=C)O)C)O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCCCCCCCC=C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


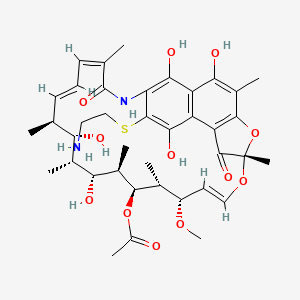

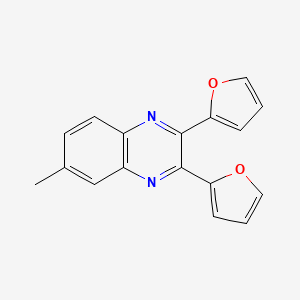
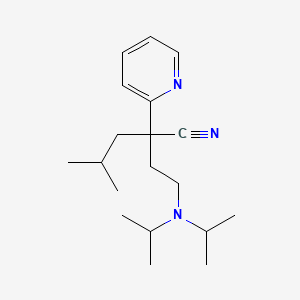
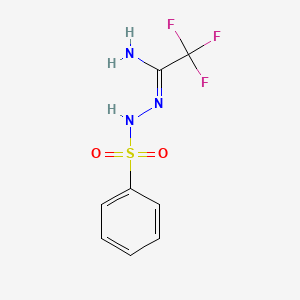
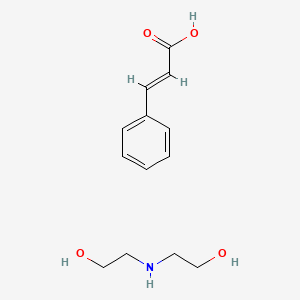



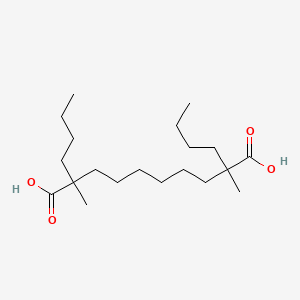
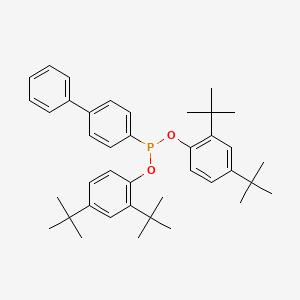
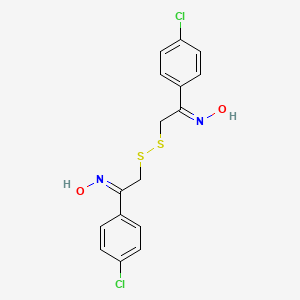

![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)
